molecular formula C12H7Br2NO2 B14134513 2-(2,2-Dibromo-vinyl)-1-nitro-naphthalene

2-(2,2-Dibromo-vinyl)-1-nitro-naphthalene

Cat. No.: B14134513
M. Wt: 357.00 g/mol
InChI Key: RPENJEXXZXQDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Dibromo-vinyl)-1-nitro-naphthalene is an organic compound characterized by the presence of a dibromo-vinyl group and a nitro group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dibromo-vinyl)-1-nitro-naphthalene typically involves the bromination of a vinyl group followed by nitration of the naphthalene ring. One common method involves the use of tetrabromomethane and triisopropyl phosphite in dichloromethane under an argon atmosphere. The reaction mixture is cooled to maintain a low temperature, and the product is purified through a series of extractions and distillations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to ensure high yield and purity. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is essential for monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dibromo-vinyl)-1-nitro-naphthalene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dibromo-vinyl group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields 2-(2,2-Dibromo-vinyl)-1-amino-naphthalene, while substitution reactions can yield a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

2-(2,2-Dibromo-vinyl)-1-nitro-naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2,2-Dibromo-vinyl)-1-nitro-naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the dibromo-vinyl group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dibromo-vinyl)-1,3-diethyl-benzene
  • 4,12-Bis(2,2-dibromo-vinyl)[2.2]paracyclo-phane
  • (4R)-4-(2,2-Dibromovinyl)-2,2-dimethyl-1,3-dioxolane

Uniqueness

2-(2,2-Dibromo-vinyl)-1-nitro-naphthalene is unique due to the presence of both a dibromo-vinyl group and a nitro group on a naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C12H7Br2NO2

Molecular Weight

357.00 g/mol

IUPAC Name

2-(2,2-dibromoethenyl)-1-nitronaphthalene

InChI

InChI=1S/C12H7Br2NO2/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12(9)15(16)17/h1-7H

InChI Key

RPENJEXXZXQDBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C=C(Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.